![molecular formula C9H12FNO B13566130 [4-(2-Aminoethyl)-2-fluorophenyl]methanol](/img/structure/B13566130.png)
[4-(2-Aminoethyl)-2-fluorophenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-Aminoethyl)-2-fluorophenyl]methanol: is an organic compound with the molecular formula C9H12FNO It is a derivative of phenylmethanol, where the phenyl ring is substituted with a fluorine atom and an aminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Aminoethyl)-2-fluorophenyl]methanol typically involves the introduction of the aminoethyl group and the fluorine atom onto the phenylmethanol backbone. One common method is the nucleophilic substitution reaction, where a suitable precursor like 4-fluorobenzyl alcohol is reacted with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity. Techniques such as distillation, crystallization, and chromatography are employed for the purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4-(2-Aminoethyl)-2-fluorophenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring. For example, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: NBS or NCS in the presence of a radical initiator like benzoyl peroxide.
Major Products Formed:
Oxidation: Formation of 4-(2-aminoethyl)-2-fluorobenzaldehyde or 4-(2-aminoethyl)-2-fluorobenzophenone.
Reduction: Formation of 4-(2-aminoethyl)-2-fluorophenylethylamine or 4-(2-aminoethyl)-2-fluorophenylethanol.
Substitution: Formation of halogenated derivatives like 4-(2-aminoethyl)-2-fluoro-5-bromophenylmethanol.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, [4-(2-Aminoethyl)-2-fluorophenyl]methanol serves as a building block for the preparation of more complex molecules. It is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator. It is used in biochemical assays to investigate enzyme kinetics and binding interactions.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of drugs targeting specific diseases, such as cancer or neurological disorders.
Industry: The compound finds applications in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for use in high-performance materials with specific functionalities.
Mécanisme D'action
The mechanism of action of [4-(2-Aminoethyl)-2-fluorophenyl]methanol involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
[4-(2-Aminoethyl)phenyl]methanol: Lacks the fluorine atom, which may result in different binding affinities and biological activities.
[4-(2-Aminoethyl)-2-chlorophenyl]methanol: Substitutes the fluorine atom with chlorine, which can alter the compound’s reactivity and interaction with molecular targets.
[4-(2-Aminoethyl)-2-bromophenyl]methanol: Similar to the chlorinated derivative but with bromine, affecting its chemical and biological properties.
Uniqueness: The presence of the fluorine atom in [4-(2-Aminoethyl)-2-fluorophenyl]methanol imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications, making it a valuable candidate for further research and development.
Propriétés
Formule moléculaire |
C9H12FNO |
|---|---|
Poids moléculaire |
169.20 g/mol |
Nom IUPAC |
[4-(2-aminoethyl)-2-fluorophenyl]methanol |
InChI |
InChI=1S/C9H12FNO/c10-9-5-7(3-4-11)1-2-8(9)6-12/h1-2,5,12H,3-4,6,11H2 |
Clé InChI |
VLZLFMQKSBPNMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCN)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butylN-{8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-yl}carbamate](/img/structure/B13566067.png)
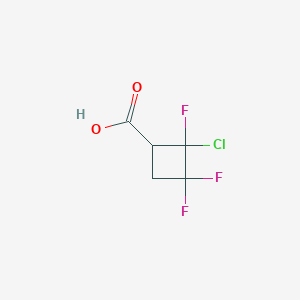
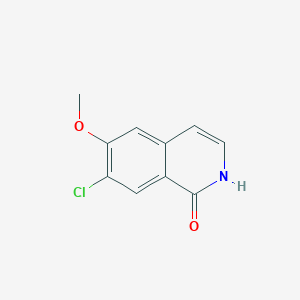


![6-Aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B13566083.png)
![(1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B13566088.png)
![Methyl 2-methyl-5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13566099.png)
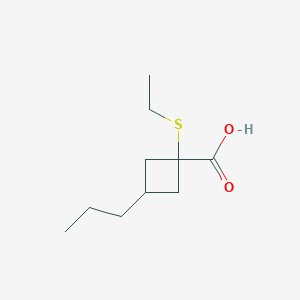
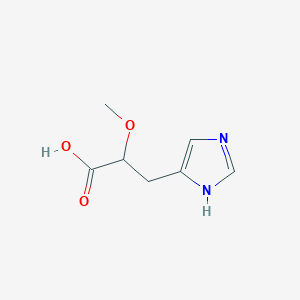
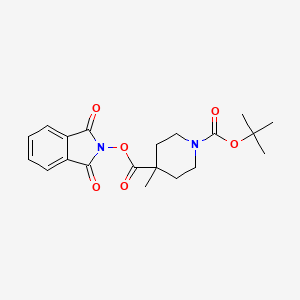
![2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylicacid](/img/structure/B13566147.png)

